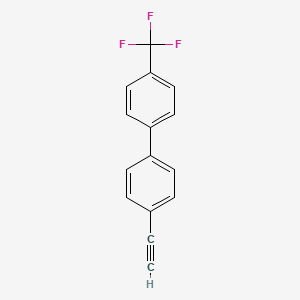

4-Ethynyl-4'-trifluoromethylbiphenyl

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 4-Ethynyl-4’-trifluoromethylbiphenyl consists of two phenyl rings connected by a central carbon-carbon bond. The ethynyl group is attached to one of the phenyl rings, while the trifluoromethyl group is positioned on the other ring. The arrangement of atoms and bond angles can be visualized using computational chemistry software or X-ray crystallography .

Chemical Reactions Analysis

4-Ethynyl-4’-trifluoromethylbiphenyl can participate in various chemical reactions, including substitution, addition, and coupling reactions. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in different contexts, such as Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitutions .

Scientific Research Applications

Liquid Crystal Synthesis and Properties

The synthesis and properties of fluoro-substituted analogues, including those related to 4-Ethynyl-4'-trifluoromethylbiphenyl, have been studied extensively to understand their mesomorphic properties. These studies reveal correlations between molecular structure and mesomorphic properties, highlighting the importance of trifluoro substitution in balancing dielectric anisotropy and clearing points for liquid crystal applications. This research indicates the potential for creating liquid crystalline mixtures with desirable properties for various applications (Kula et al., 2013).

Photocatalysis

Alkyne substituted mononuclear photocatalysts based on [RuCl(bpy)(tpy)]⁺ have been explored for their photochemical and redox properties. The addition of ethynyl phenyl moieties, akin to those in this compound, does not negatively impact these complexes' ability to photocatalyse oxidation reactions, suggesting their potential use in environmentally friendly photocatalytic applications (Davidson et al., 2015).

Sensing Applications

PtII6 nanoscopic cages with an organometallic backbone, incorporating Pt-ethynyl functionality, show promise as selective sensors for picric acid, a common explosive component. The extended π-conjugation and presence of Pt-ethynyl groups confer electron-rich and luminescent properties, enabling fluorescence quenching in solution upon picric acid addition. This specificity and sensitivity make them suitable for applications in explosives detection (Samanta & Mukherjee, 2013).

Electroluminescence and Photoluminescence

The synthesis of 4'-phenyl-2,2':6′,2″-terpyridine derivatives, through reactions involving ethynyl bridges similar to those in this compound, shows significant promise in electroluminescence applications. These compounds, when tested in diodes with a guest-host configuration, exhibited green or violet electroluminescence, highlighting their potential use in light-emitting diode (LED) technologies (Zych et al., 2017).

Molecular Crystals and Halogen Bonding

The study of 1,4-diethynylbenzene bridged pyridyl polyfluoroiodo- and polyfluorobromophenyls forming self-complementary dimers in the solid state provides insights into the structural dynamics and potential applications of molecular crystals in materials science. These compounds demonstrate the ability to form stable, self-complementary halogen bonded dimers, suggesting applications in the design of novel materials with specific electronic or structural properties (Kirchner et al., 2015).

Biochemical Analysis

Biochemical Properties

4-Ethynyl-4’-trifluoromethylbiphenyl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 4-Ethynyl-4’-trifluoromethylbiphenyl to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of 4-Ethynyl-4’-trifluoromethylbiphenyl on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of the MAPK signaling pathway, which is essential for cell proliferation, differentiation, and apoptosis . Additionally, 4-Ethynyl-4’-trifluoromethylbiphenyl can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, 4-Ethynyl-4’-trifluoromethylbiphenyl exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, 4-Ethynyl-4’-trifluoromethylbiphenyl can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4-Ethynyl-4’-trifluoromethylbiphenyl can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-Ethynyl-4’-trifluoromethylbiphenyl can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism. These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Ethynyl-4’-trifluoromethylbiphenyl vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism. Understanding these dosage effects is essential for determining the safe and effective use of 4-Ethynyl-4’-trifluoromethylbiphenyl in research and potential therapeutic applications.

Metabolic Pathways

4-Ethynyl-4’-trifluoromethylbiphenyl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. Additionally, 4-Ethynyl-4’-trifluoromethylbiphenyl can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Ethynyl-4’-trifluoromethylbiphenyl within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for determining the bioavailability and efficacy of 4-Ethynyl-4’-trifluoromethylbiphenyl in biological systems.

Subcellular Localization

4-Ethynyl-4’-trifluoromethylbiphenyl exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of 4-Ethynyl-4’-trifluoromethylbiphenyl is essential for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

1-ethynyl-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18/h1,3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASESBXXWTBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)

![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)

![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)

![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)